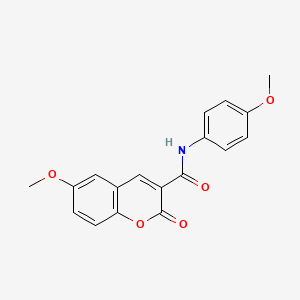

![molecular formula C17H16N2OS B5516979 4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Vue d'ensemble

Description

The compound “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It has been studied for its anti-inflammatory properties and potential use as a fluorescent probe for determining tumors or their progression . It has also been evaluated for its antitumor activity .

Molecular Structure Analysis

The molecular structure of “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is characterized by the presence of a benzothieno[3,2-d]pyrimidin-4-one core . Further details about the exact molecular structure are not available in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” are not detailed in the available literature, reactions of hydrazonoyl halides with appropriate pyrimidine-2-thione have been reported in the synthesis of related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an attractive material for constructing thin-film transistors. Researchers have explored BTBT-based OFETs for applications in flexible electronics, displays, and sensors .

Dye-Sensitized Solar Cells (DSSCs)

In addition to OFETs, BTBT has found utility in DSSCs. These solar cells use dye molecules to absorb sunlight and convert it into electricity. BTBT derivatives have been investigated as alternative acceptors to fullerene in DSSCs, showing promise for efficient energy conversion .

Organic Photovoltaics (OPVs)

Similar to DSSCs, BTBT-based materials have been explored in OPVs. These organic solar cells rely on organic semiconductors to generate electricity from sunlight. BTBT’s high electron mobility and tunable properties make it an intriguing candidate for enhancing OPV performance .

Aggregation-Induced Emission (AIE)

BTBT derivatives exhibit AIE behavior, meaning that their fluorescence intensity increases upon aggregation. This property has implications for bioimaging, sensing, and optoelectronic applications. Researchers have studied BTBT-TPE (tetraphenylethylene) and BTBT-NMe (phenyl-N,N-dimethylamine) to understand their AIE mechanisms .

Halochromic Behavior

BTBT-NMe, in particular, displays halochromic effects due to protonation. Interaction with halogens leads to changes in color or fluorescence. Understanding these interactions can inform the design of responsive materials for chemical sensing and environmental monitoring .

Modular Synthesis

Researchers have developed a modular approach to synthesize unsymmetrical BTBT scaffolds. By combining transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction, they’ve created a library of BTBT materials. This modular strategy enables the exploration of diverse BTBT derivatives for various applications .

Mécanisme D'action

Target of Action

The primary target of 4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of the downstream signal transduction pathways, including the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. This leads to inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and migration. Downstream effects of EGFR inhibition include reduced angiogenesis, inflammation, and tumor cell invasion .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the inhibition of EGFR kinase activity, which in turn downregulates several signal transduction pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability For instance, the presence of other EGFR inhibitors could potentially affect the efficacy of the compoundbenzothieno[2,3-d]pyrimidine.

Safety and Hazards

The safety and hazards associated with “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” are not detailed in the available literature.

Orientations Futures

The future directions for research on “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” could include further in vitro and in vivo studies to confirm its potential use as a fluorescent probe for determining tumors or their progression . Additionally, more research could be conducted to explore its antitumor activity and to develop new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

4-(4-methylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLCYKPGENHRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)

![N-({4'-[(methylamino)sulfonyl]biphenyl-3-yl}methyl)propanamide](/img/structure/B5516918.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![N'-[2-(4-nitrophenoxy)acetyl]-2-furohydrazide](/img/structure/B5516924.png)

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5516945.png)

![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)

![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)